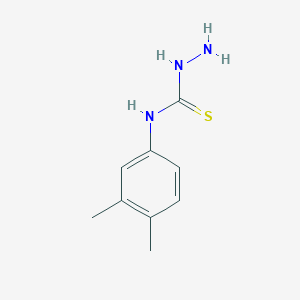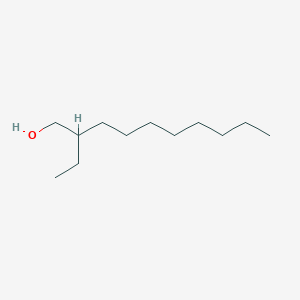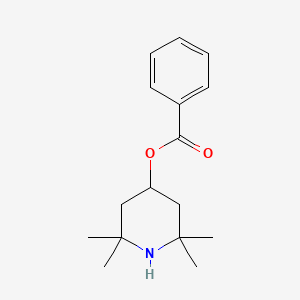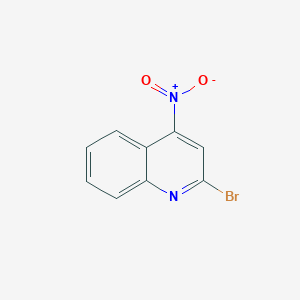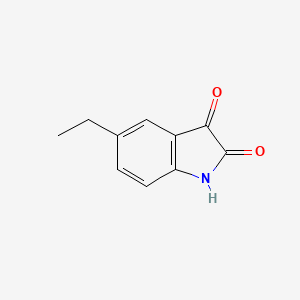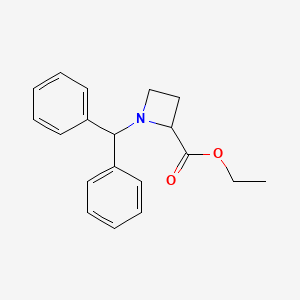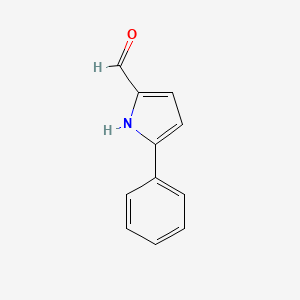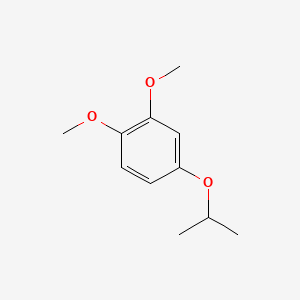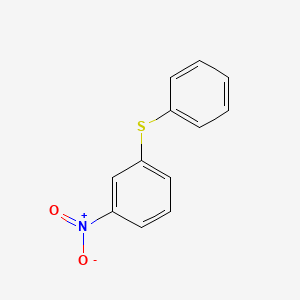
1-Nitro-3-(fenilsulfanyl)benceno
Descripción general
Descripción
1-Nitro-3-(phenylsulfanyl)benzene is a chemical compound with the molecular formula C12H9NO2S and a molecular weight of 231.27 . It is used in laboratory settings and for the synthesis of other substances.
Molecular Structure Analysis
The molecular structure of 1-Nitro-3-(phenylsulfanyl)benzene consists of a benzene ring with a nitro group (-NO2) and a phenylsulfanyl group (-SC6H5) attached to it . The InChI code for this compound is 1S/C12H9NO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Nitro-3-(phenylsulfanyl)benzene include a melting point of 88-90°C . The compound is a powder at room temperature .Mecanismo De Acción
Mode of Action
It’s known that nitroaromatic compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This could potentially be a part of the interaction mechanism of 1-Nitro-3-(phenylsulfanyl)benzene with its targets.
Biochemical Pathways
Phenolic hydrocarbons, a group to which this compound belongs, are known to be biodegraded by bacteria . This biodegradation process involves various metabolic pathways, which could potentially be affected by the presence of 1-Nitro-3-(phenylsulfanyl)benzene .
Result of Action
It has been suggested that the compound exhibits potent anticancer activity
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Nitro-3-(phenylsulfanyl)benzene has several advantages for lab experiments. It is a stable compound and can be easily synthesized using the Sandmeyer reaction. It is also a versatile reagent and can be used for the synthesis of various organic compounds. However, this compound is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for the research on 1-Nitro-3-(phenylsulfanyl)benzene. One potential application is in the development of new drugs and therapies. This compound has been shown to have potent antioxidant properties, which could be useful in the treatment of various diseases. Another potential application is in the development of new materials. The unique chemical properties of this compound could be used to synthesize new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, 1-Nitro-3-(phenylsulfanyl)benzene is a unique chemical compound that has gained considerable attention in scientific research. It is a versatile reagent that can be used for the synthesis of various organic compounds and has potential applications in various fields of research. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
1-Nitro-3-(fenilsulfanyl)benceno: es un intermedio valioso en la síntesis orgánica. Su grupo fenilsulfanyl sirve como un grupo director para diversas transformaciones, incluyendo reacciones de acoplamiento de Suzuki . Este compuesto se puede utilizar para sintetizar moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Ciencia de Materiales
En la ciencia de materiales, el grupo nitro de este compuesto se puede reducir a una amina, la cual se puede utilizar para crear polímeros o moléculas pequeñas con propiedades específicas. Por ejemplo, podría utilizarse para sintetizar polímeros conductores para su uso en dispositivos electrónicos .
Química Medicinal
La presencia de un grupo nitro y un grupo fenilsulfanyl hace que This compound sea un candidato para la síntesis de precursores de fármacos. Podría estar involucrado en la creación de compuestos con posibles propiedades antibacterianas o anticancerígenas .
Catálisis
Este compuesto puede servir como un precursor de ligando en la catálisis. Al modificar su estructura, los químicos pueden crear catalizadores que facilitan reacciones como oxidaciones o reducciones de una manera más respetuosa con el medio ambiente .
Estudios Ambientales
En química ambiental, This compound podría utilizarse para estudiar la degradación de compuestos nitroaromáticos, los cuales son contaminantes ambientales importantes. Comprender su vía de degradación puede ayudar en el desarrollo de mejores estrategias de remediación de la contaminación .
Química Analítica
Debido a sus distintas propiedades espectroscópicas, este compuesto puede utilizarse como un estándar en estudios de RMN y espectrometría de masas para identificar o cuantificar otras sustancias en una mezcla .
Fotofísica
El grupo nitro en This compound puede absorber la luz, lo que lo hace útil en estudios fotofísicos para comprender los procesos de transferencia de electrones inducidos por la luz, los cuales son fundamentales en la conversión de energía solar .
Bioquímica
Por último, este compuesto se puede utilizar en bioquímica para la síntesis de inhibidores enzimáticos. Su estructura permite la creación de moléculas que pueden unirse a las enzimas y modular su actividad, lo cual es crucial en el desarrollo de fármacos .
Safety and Hazards
1-Nitro-3-(phenylsulfanyl)benzene is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-nitro-3-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHVBIVNJWKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958970 | |
| Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37984-02-4 | |
| Record name | Sulfide, m-nitrophenyl phenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037984024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

